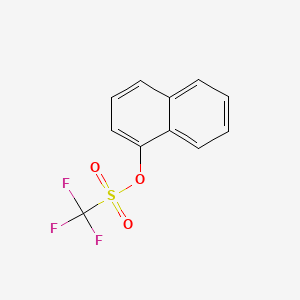

1-Naphthyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662277. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWUQDVFRYMMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244229 | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99747-74-7 | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099747747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFN7KQP8Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Trifluoromethanesulfonate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Naphthyl trifluoromethanesulfonate, a versatile intermediate in organic synthesis. The protocols and analyses detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound, often referred to as 1-naphthyl triflate, is a key organic compound valued for the exceptional leaving group ability of its triflate moiety.[1] This property makes it a highly reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings.[1][2] The ability to readily form carbon-carbon and carbon-heteroatom bonds renders aryl triflates indispensable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4] This guide will delineate a robust and reproducible methodology for the preparation and rigorous characterization of this important synthetic building block.

Synthesis of this compound: A Mechanistic and Practical Approach

The conversion of 1-naphthol to this compound is typically achieved by reacting the phenol with a suitable triflating agent in the presence of a base. The most common and effective triflating agent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O).[5] The reaction proceeds via an electrophilic attack of the highly reactive triflic anhydride on the hydroxyl group of 1-naphthol, with a base serving to deprotonate the phenol and neutralize the triflic acid byproduct.

Causality Behind Experimental Choices:

-

Triflating Agent : Triflic anhydride is chosen for its high reactivity, which ensures a rapid and efficient conversion.[5] Alternative reagents like trifluoromethanesulfonyl chloride can also be used, but may require longer reaction times or harsher conditions.[6] N-phenyltriflimide is another option, noted for its stability and improved selectivity in some cases.[2]

-

Base : Pyridine or triethylamine are commonly employed as bases. They act as proton scavengers, driving the reaction to completion. However, the formation of ammonium triflate salts can sometimes complicate purification.[5] An alternative is the use of a biphasic system with an aqueous inorganic base like potassium phosphate (K₃PO₄), which can simplify the workup procedure.[7][8]

-

Solvent : Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively dissolves the reactants. Tetrahydrofuran (THF) is also a suitable choice.[6]

-

Temperature : The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the high reactivity of triflic anhydride and minimize potential side reactions.[5]

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol:

Materials:

-

1-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-naphthol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) dropwise to the stirred solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.[6]

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the seven aromatic protons of the naphthalene ring system. The chemical shifts and coupling patterns will be consistent with a 1-substituted naphthalene.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 10 carbon atoms of the naphthalene ring and the trifluoromethyl carbon. The carbon attached to the triflate group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Data Type | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR (CDCl₃) | 7.3 - 8.2 | Complex multiplet pattern for the 7 aromatic protons. |

| ¹³C NMR (CDCl₃) | 110 - 150 | 10 signals for the naphthalene carbons. |

| ~118.4 (q, ¹JCF ≈ 320 Hz) | Quartet for the CF₃ carbon due to coupling with fluorine.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the S=O and C-F bonds of the triflate group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O stretch | 1410 - 1450 and 1200 - 1250 |

| C-F stretch | 1100 - 1250 |

| S-O-C stretch | 1030 - 1070 |

| Aromatic C-H stretch | > 3000 |

| Aromatic C=C stretch | 1500 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₇F₃O₃S), the expected exact mass is 276.0068 g/mol .[10] Electron ionization (EI) or electrospray ionization (ESI) can be used.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₇F₃O₃S |

| Molecular Weight | 276.23 g/mol [10] |

| Exact Mass | 276.0068 Da[10] |

| Key Fragments (EI) | Fragments corresponding to the loss of the triflate group (SO₃CF₃) and the formation of the naphthyl cation are expected. The base peak is often the naphthyl cation (m/z 127). |

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The successful synthesis of the target compound should be confirmed by a consistent set of data from the characterization techniques. For instance, the presence of the triflate group should be evident in the ¹³C NMR (quartet for CF₃), FTIR (strong S=O and C-F stretches), and mass spectrometry (correct molecular ion and fragmentation). Any deviation from the expected data should prompt a re-evaluation of the reaction and purification steps. For example, the presence of a broad peak around 3200-3600 cm⁻¹ in the FTIR spectrum would indicate residual 1-naphthol, signaling incomplete reaction or hydrolysis during workup.

Conclusion

This guide has provided a detailed, in-depth technical overview of the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and employing rigorous analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate for its application in the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides [dspace.mit.edu]

- 4. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 1-naphthyl triflate

An In-depth Technical Guide to 1-Naphthyl Triflate: Properties, Synthesis, and Applications

Introduction

1-Naphthyl triflate, systematically known as naphthalen-1-yl trifluoromethanesulfonate, is a pivotal reagent in modern organic synthesis. As an aryl triflate, its utility stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which functions as a superior leaving group, often referred to as a "pseudohalide." This property renders the naphthyl moiety highly susceptible to oxidative addition by transition metal catalysts, thereby enabling a vast array of cross-coupling reactions. For researchers in medicinal chemistry and materials science, 1-naphthyl triflate serves as a versatile building block for constructing complex molecular architectures, offering a reliable alternative to traditional aryl halides in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and key applications, offering field-proven insights for its effective utilization.

Compound Identification and Molecular Structure

A clear identification is fundamental for any chemical reagent. 1-Naphthyl triflate is characterized by a naphthalene ring substituted with a trifluoromethanesulfonate ester group at the 1-position.

| Identifier | Value |

| CAS Number | 99747-74-7[1][2] |

| IUPAC Name | naphthalen-1-yl trifluoromethanesulfonate[2][3] |

| Synonyms | 1-Naphthyl trifluoromethanesulfonate, 1-naphthalenyl triflate[2][4][5] |

| Molecular Formula | C₁₁H₇F₃O₃S[1][6] |

| Molecular Weight | 276.23 g/mol [1][3][6] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F[2][3][5] |

| InChIKey | WQWUQDVFRYMMCY-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

The physical properties of 1-naphthyl triflate dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid with a distinct reddish hue.[2][7]

| Property | Value | Source(s) |

| Physical Form | Liquid | [2][7] |

| Color | Red | [2][7] |

| Boiling Point | 97-98 °C at 0.3 mmHg | [2][5][8][9] |

| Density | 1.405 - 1.493 g/mL at 25 °C | [2][4][8][9] |

| Refractive Index (n²⁰/D) | 1.52 | [4][8][9] |

| Flash Point | >113 °C (>230 °F) | [5][7] |

| Topological Polar Surface Area | 51.8 Ų | [3][5] |

Solubility Profile: While comprehensive solubility data is not widely published, the molecular structure provides strong indications of its behavior. The large, nonpolar naphthalene core suggests good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dioxane, toluene, and diethyl ether. Its polarity is low, and it is expected to be insoluble in water, where it would be prone to hydrolysis under certain conditions. By analogy, related compounds like sodium triflate are soluble in polar organic solvents such as acetone and THF but insoluble in nonpolar solvents like benzene.[10]

Chemical Profile and Reactivity

The Triflate Anion: A Superior Leaving Group

The chemical utility of 1-naphthyl triflate is dominated by the trifluoromethanesulfonate group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base of triflic acid, a superacid. This stability arises from two key factors:

-

Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the sulfur atom.

-

Resonance: The negative charge is delocalized across the three oxygen atoms and, to a lesser extent, the sulfur atom.

This extreme stability makes the triflate anion an outstanding leaving group, far surpassing traditional halide leaving groups like I⁻, Br⁻, and Cl⁻. In the context of cross-coupling, this translates to faster rates of oxidative addition to the metal catalyst, often allowing reactions to proceed under milder conditions than their aryl halide counterparts.[11]

Core Application: Transition Metal-Catalyzed Cross-Coupling

1-Naphthyl triflate is a premier electrophile for forming new bonds at the C1-position of the naphthalene ring. It is extensively used in palladium, nickel, and cobalt-catalyzed reactions.[12][13][14] The general catalytic cycle provides a framework for understanding these transformations.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Field-Proven Applications:

-

Stille Coupling: Reacts with organostannanes (R-SnBu₃) to form C-C bonds. Studies have demonstrated the successful coupling of 1-naphthyl triflate with stannanes containing phosphorus, arsenic, and selenium heteroatoms.[12]

-

Suzuki-Miyaura Coupling: Couples with boronic acids or esters (R-B(OR)₂) and is a cornerstone of modern C-C bond formation. The reaction tolerates a wide range of functional groups. While aryl nonaflates are sometimes more reactive, aryl triflates are widely and successfully employed.[11][13]

-

Heck Reaction: Used to arylate alkenes, providing a direct route to substituted naphthyl alkenes.[15]

-

C-N and C-O Bond Formation: Participates in Buchwald-Hartwig amination and etherification reactions, coupling with amines and alcohols, respectively.

The choice to use 1-naphthyl triflate over an aryl halide is often driven by the need for higher reactivity, especially with challenging substrates or when milder conditions are required to preserve sensitive functional groups.

Synthesis Protocol

1-Naphthyl triflate is readily prepared from commercially available 1-naphthol. The most common method involves reaction with a triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Caption: Workflow for the synthesis of 1-naphthyl triflate from 1-naphthol.

Detailed Experimental Methodology

This protocol is adapted from established procedures for aryl triflate synthesis.[6]

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (1.0 eq) and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

-

Basification: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 2.0 eq) or pyridine (2.0 eq).

-

Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

-

Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (TfCl, 1.5 eq) or trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow addition to a cooled solution prevents exothermic runaway and minimizes side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting 1-naphthol.

-

Workup: Evaporate the solvent under reduced pressure. To the residue, add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure 1-naphthyl triflate.

Spectroscopic Characterization

While specific spectra should be run for each batch, the expected spectral features are well-defined:

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-8.2 ppm), corresponding to the seven protons of the naphthalene ring system. The distinct splitting patterns can be used to confirm the 1-substitution pattern.[3]

-

¹³C NMR: Will show 11 distinct signals, with 10 in the aromatic region for the naphthalene carbons and one quartet (due to C-F coupling) for the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches (approx. 1410-1450 cm⁻¹) and C-F stretches (approx. 1200-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (m/z = 276.01) corresponding to the exact mass [C₁₁H₇F₃O₃S]⁺ should be observable.[3][5]

Safety, Handling, and Storage

Hazard Profile: 1-Naphthyl triflate is classified as a corrosive substance.[3][15]

-

GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][15]

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles/face shield.[15]

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to hydrolysis.[2][7]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

Conclusion

1-Naphthyl triflate is a powerful and versatile electrophilic partner for advanced organic synthesis. Its high reactivity, driven by the stability of the triflate leaving group, provides a distinct advantage over many aryl halides, enabling a broad scope of cross-coupling reactions under mild conditions. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers and drug development professionals to fully harness its synthetic potential in the creation of novel and complex molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 1-naphthyl triflate | CAS#:99747-74-7 | Chemsrc [chemsrc.com]

- 9. 1-NAPHTHYL TRIFLATE | 99747-74-7 [chemicalbook.com]

- 10. sodium triflate [chemister.ru]

- 11. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-Naphthyl trifluoromethanesulfonate 97 3857-83-8 [sigmaaldrich.com]

spectroscopic data for 1-Naphthyl trifluoromethanesulfonate NMR

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Naphthyl Trifluoromethanesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly referred to as 1-naphthyl triflate, is a pivotal reagent in modern organic synthesis. Its utility is anchored in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety, which facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] The successful synthesis, purification, and subsequent application of this compound are critically dependent on its unambiguous structural and spectroscopic characterization. This guide provides a comprehensive technical overview of the synthesis and detailed spectroscopic analysis of 1-naphthyl triflate, with a primary focus on Nuclear Magnetic Resonance (NMR) data, intended for researchers, chemists, and professionals in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of aryl triflates is most reliably achieved by the reaction of the corresponding phenol with a trifluoromethanesulfonylating agent. The protocol described below is a robust, self-validating method adapted from established literature procedures.[3][4]

Causality of Experimental Design

The selection of reagents and conditions is critical for achieving a high yield of the desired product while minimizing side reactions.

-

Starting Material: 1-Naphthol is the phenolic precursor to the target molecule.

-

Triflylating Agent: Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is a highly reactive and effective triflylating agent. Alternatively, trifluoromethanesulfonyl chloride can be used, though it is generally less reactive.[3]

-

Base: A non-nucleophilic amine base, such as pyridine or triethylamine, is employed to neutralize the triflic acid byproduct generated during the reaction. This prevents protonation of the starting naphthol and potential acid-catalyzed side reactions.

-

Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

-

Purification: Post-reaction workup with water removes the amine hydrotriflate salt. Final purification via column chromatography on silica gel effectively separates the nonpolar product from any residual starting material or impurities.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Naphthyl Triflate.

Step-by-Step Methodology

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthol (1.0 eq.).

-

Dissolve the 1-naphthol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq.) to the solution and stir for 5 minutes.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure Diagram

Caption: Structure of 1-Naphthyl Triflate with IUPAC numbering.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇F₃O₃S | [5][6][7] |

| Molecular Weight | 276.23 g/mol | [5][7] |

| CAS Number | 99747-74-7 | [6][7] |

| Appearance | Red to brown liquid | [6] |

| Boiling Point | 97-98 °C at 0.3 mmHg | [6][8] |

| Density | 1.405 g/mL at 25 °C | [6][8] |

| Refractive Index (n20/D) | 1.52 | [6][8] |

Core Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-naphthyl triflate. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum displays signals exclusively in the aromatic region, corresponding to the seven protons of the naphthalene ring system. The electron-withdrawing nature of the triflate group (-OTf) causes a deshielding effect (downfield shift) on the nearby protons, particularly those on the same ring.

-

Expected Chemical Shifts (δ): The signals are expected to appear in the range of δ 7.4–8.2 ppm.

-

Signal Assignments:

-

The proton ortho to the triflate group (H-2) and the peri proton (H-8) are typically the most deshielded.

-

The remaining protons (H-3, H-4, H-5, H-6, H-7) will appear as complex multiplets, with their precise shifts determined by their electronic environment and coupling interactions.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework, showing 11 distinct signals: 10 for the naphthalene ring and one for the trifluoromethyl group.

-

Expected Chemical Shifts (δ):

-

C1 (ipso-carbon): The carbon directly attached to the oxygen of the triflate group is significantly deshielded and will appear around δ 145-150 ppm.

-

Aromatic Carbons: The other nine sp² carbons of the naphthalene ring will resonate between δ 115–135 ppm.

-

Trifluoromethyl Carbon (CF₃): This carbon appears as a distinct quartet in the range of δ 118-122 ppm due to the strong one-bond coupling to the three fluorine atoms (¹J_CF ≈ 320 Hz).[2] The observation of this quartet is a definitive indicator of the triflate group's integrity.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and diagnostic technique for confirming the presence of the triflate group.

-

Expected Chemical Shift (δ): The spectrum is characterized by a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

Signal Assignment: This singlet typically appears in the range of δ -76 to -79 ppm (relative to CFCl₃ at 0 ppm).[9][10] This characteristic chemical shift provides unambiguous evidence for the triflate moiety.

Spectroscopic Data Summary Table

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.4 – 8.2 | Multiplets (m), Doublets (d) | Ar-H |

| ¹³C | ~146.5 | Singlet (s) | C 1-OTf |

| 115 – 135 | Singlets (s) | Ar-C | |

| ~118.7 | Quartet (q), ¹J_CF ≈ 320 Hz | -C F₃ | |

| ¹⁹F | ~ -77 | Singlet (s) | -CF ₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The values presented are based on data available from spectral databases and analogous structures.[2][5][9]

Interrelation of Spectroscopic Techniques

Caption: Relationship between NMR techniques and structural data.

Safety, Handling, and Storage

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is known to cause severe skin burns and serious eye damage.[5][6] Inhalation and ingestion should be avoided.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

The definitive characterization of this compound is readily achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The key diagnostic features are the complex aromatic signals in the ¹H NMR, the significantly deshielded C1 signal and the characteristic quartet for the CF₃ carbon in the ¹³C NMR, and the unambiguous singlet around δ -77 ppm in the ¹⁹F NMR spectrum. This comprehensive spectroscopic data, underpinned by a reliable synthetic protocol, provides researchers with the necessary tools to confidently prepare, identify, and utilize this versatile reagent in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-NAPHTHYL TRIFLATE synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. 99747-74-7(1-NAPHTHYL TRIFLATE) | Kuujia.com [kuujia.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. colorado.edu [colorado.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.co.uk [fishersci.co.uk]

1-Naphthyl trifluoromethanesulfonate reaction mechanism with electrophiles

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Naphthyl Trifluoromethanesulfonate with Electrophiles

Abstract

This compound (1-NpOTf), an aryl triflate derived from 1-naphthol, has emerged as a versatile and highly reactive electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions. Its utility stems from the triflate group (-OTf), which functions as an excellent leaving group, often exhibiting reactivity comparable to or exceeding that of traditional aryl halides. This technical guide provides an in-depth exploration of the core reaction mechanisms involving 1-NpOTf and various nucleophilic coupling partners in palladium-catalyzed transformations. We will dissect the catalytic cycles of key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, with a focus on the underlying principles that govern catalyst selection, reaction kinetics, and product formation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding to guide experimental design and optimization.

Introduction: The Role and Advantages of 1-Naphthyl Triflate

In the landscape of cross-coupling chemistry, the choice of the electrophilic partner is paramount. While aryl halides (I, Br, Cl) have been the historical workhorses, aryl triflates, such as this compound, offer significant advantages.[1] Triflates are readily synthesized from abundant and often inexpensive phenols, providing a strategic alternative when the corresponding halide is not commercially available or is difficult to prepare.

The high reactivity of the C-OTf bond towards oxidative addition to a low-valent metal center, such as Pd(0), is the cornerstone of its utility.[2] The trifluoromethanesulfonate anion is a very stable leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which delocalize the negative charge via resonance and induction. This inherent reactivity allows cross-coupling reactions to proceed under milder conditions than many aryl chlorides or even bromides.[2]

This guide will focus on the canonical palladium-catalyzed reactions where 1-NpOTf serves as the electrophile, reacting with a range of organometallic or heteroatom nucleophiles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures.[3][4] The reaction couples an aryl triflate with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][5]

The Catalytic Cycle

The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the C-OTf bond of 1-naphthyl triflate. This step forms a square planar Pd(II) complex.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.[6]

-

Transmetalation: Before the organoboron reagent can transfer its organic group to the palladium center, it must be activated by a base.[5] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic borate complex.[3] This "ate" complex then undergoes transmetalation, where the naphthyl group from the boronic acid displaces the triflate group on the Pd(II) center, forming a diorganopalladium(II) intermediate.[3]

-

Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product. The two organic ligands on the palladium complex couple, and the catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[3]

Data Summary: Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Choices for Aryl Triflates | Rationale / Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts that are reduced in situ to the active Pd(0) species.[7] |

| Ligand | PPh₃, PCy₃, XPhos, SPhos, dppf | Bulky, electron-rich phosphines stabilize the Pd(0) center and promote oxidative addition.[4][6] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Activates the boronic acid to form the borate complex, facilitating transmetalation.[5][8] |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic solvents are generally used; often with water as a co-solvent to aid in dissolving the base. |

Sample Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the coupling of 1-naphthyl triflate with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-naphthyl triflate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a solid dispensing system under an inert atmosphere (Argon or Nitrogen) is crucial as the Pd(0) species formed is oxygen-sensitive.

-

Solvent Addition: Degas the toluene and water by bubbling argon through them for 20-30 minutes. Add the degassed toluene and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 4-12 hours.

-

Workup: After the reaction is complete (as judged by the consumption of the starting triflate), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 1-phenylnaphthalene.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds by coupling aryl electrophiles with primary or secondary amines.[9][10] Aryl triflates are excellent substrates for this transformation.[10][11]

The Catalytic Cycle

The mechanism shares similarities with the Suzuki coupling but differs in the nature of the nucleophile.[9][12]

-

Oxidative Addition: As before, the active Pd(0)L₂ catalyst adds to 1-naphthyl triflate to generate a Pd(II) intermediate.[11][13]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[12] This step is critical, as the neutral amine is not nucleophilic enough for the subsequent step.

-

Reductive Elimination: The aryl group and the amido group couple to form the arylamine product, regenerating the Pd(0) catalyst.[12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl electrophile with a terminal alkyne.[14] The reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[14]

The Dual Catalytic Cycle

The mechanism involves two interconnected cycles.[15]

-

The Palladium Cycle: This follows the familiar pattern. Pd(0) undergoes oxidative addition with 1-naphthyl triflate to form the Pd(II) complex.[14]

-

The Copper Cycle: A base (typically an amine like Et₃N) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[15][16] This copper acetylide is more stable and less prone to homocoupling (Glaser coupling) than the free acetylide.

-

Transmetalation: The copper acetylide acts as the nucleophile, transferring the alkynyl group to the Pd(II) center and displacing the triflate ligand.[16]

-

Reductive Elimination: The final step yields the 1-alkynylnaphthalene product and regenerates the Pd(0) catalyst.[14]

Stille Coupling: The Organostannane Approach

The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner. While mechanistically similar to the Suzuki reaction, it does not typically require a base for activation, as the C-Sn bond is sufficiently labile for transmetalation.[5] The primary drawback of the Stille reaction is the toxicity and stoichiometric tin byproducts, which can complicate purification. However, it offers a broad substrate scope. For 1-naphthyl triflate, the reaction with an organostannane like tributyl(phenyl)tin would proceed via the canonical oxidative addition, transmetalation, and reductive elimination pathway, analogous to the Suzuki cycle.[17]

Conclusion

This compound is a powerful and versatile electrophile for palladium-catalyzed cross-coupling reactions. Its high reactivity, derived from the excellent leaving group ability of the triflate anion, enables the efficient construction of C-C, C-N, and other bonds under relatively mild conditions. A thorough understanding of the fundamental mechanistic steps—oxidative addition, transmetalation, and reductive elimination—is essential for any scientist working in synthetic chemistry. By carefully selecting the catalyst, ligands, base, and solvent, researchers can precisely control the outcome of these transformations, paving the way for the synthesis of complex molecules in pharmaceuticals, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

The Solubility Profile of 1-Naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-Naphthyl trifluoromethanesulfonate (1-NTf), a key intermediate in organic synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed analysis of the molecular factors governing the solubility of 1-NTf, presents reasoned estimations of its solubility in a range of common organic solvents based on structural analogues, and provides comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, also known as 1-naphthyl triflate, is a versatile reagent and building block in modern organic chemistry.[1] Its utility stems from the excellent leaving group ability of the triflate moiety, which facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The success of these synthetic transformations is intrinsically linked to the solubility of 1-NTf in the chosen reaction solvent. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and challenges in purification, ultimately impacting yield and purity.

This guide provides a comprehensive overview of the solubility of this compound, moving beyond a simple tabulation of data to explain the underlying chemical principles and provide actionable experimental protocols.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a product of its distinct molecular architecture: a large, nonpolar naphthalene core and a highly polar trifluoromethanesulfonate group.

-

The Naphthalene Moiety: The bulky, aromatic naphthalene ring system is inherently nonpolar and hydrophobic. This significant portion of the molecule favors interactions with nonpolar or weakly polar solvents through van der Waals forces.[2]

-

The Trifluoromethanesulfonate (Triflate) Group: The -OSO₂CF₃ group is strongly electron-withdrawing and highly polar. The presence of three fluorine atoms and the sulfonyl group creates a significant dipole moment, enabling interactions with polar solvents.

The overall solubility of 1-NTf in a given solvent is a balance between these opposing characteristics. Solvents that can effectively solvate both the nonpolar aromatic system and the polar triflate group will be the most effective.

Estimated Solubility of this compound in Common Organic Solvents

Table 1: Estimated Qualitative Solubility of this compound in a Range of Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 6.4 | High | The polar aprotic nature of DMF can effectively solvate the polar triflate group, while its organic character interacts favorably with the naphthalene ring. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of solvating both polar and nonpolar moieties. |

| Acetone | 5.1 | Moderate to High | Acetone's polarity allows for interaction with the triflate group, and it is generally a good solvent for aromatic compounds.[2] |

| Acetonitrile | 5.8 | Moderate | While polar, acetonitrile is less effective at solvating large nonpolar structures compared to DMF or DMSO. |

| Ethereal Solvents | |||

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF has a moderate polarity and is an excellent solvent for a wide range of organic compounds, including those with aromatic rings. |

| Diethyl Ether | 2.8 | Moderate | The less polar nature of diethyl ether compared to THF may result in slightly lower solubility, but it should still be a viable solvent. |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and solvate nonpolar regions. |

| Chloroform | 4.1 | High | Similar to DCM, chloroform is a versatile solvent for many organic molecules. |

| Protic Solvents | |||

| Methanol | 5.1 | Low to Moderate | While polar, the hydrogen bonding network of methanol may not be ideal for solvating the large, nonpolar naphthalene core. |

| Ethanol | 4.3 | Low to Moderate | Similar to methanol, ethanol's hydrogen bonding may limit its effectiveness in dissolving 1-NTf, though it is a good solvent for naphthalene itself.[3] |

| Aromatic Solvents | |||

| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene will have strong van der Waals interactions with the naphthalene ring. |

| Benzene | 2.7 | Moderate to High | Similar to toluene, benzene will effectively solvate the nonpolar aromatic portion of the molecule. |

| Nonpolar Solvents | |||

| Hexane | 0.1 | Low | The highly nonpolar nature of hexane will not effectively solvate the polar triflate group, leading to poor solubility. |

| Heptane | 0.1 | Low | Similar to hexane, heptane is a nonpolar solvent and is unlikely to be effective. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination: A Rapid Screening Method

This method allows for a quick assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent.

Caption: Workflow for qualitative solubility screening.

Quantitative Solubility Determination: Gravimetric Method

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solids.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution transferred (L))

Caption: Workflow for quantitative solubility determination.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Corrosive: It can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly available literature, a thorough understanding of its molecular structure allows for reliable estimations of its solubility in a wide range of organic solvents. This guide has provided a robust theoretical framework, actionable experimental protocols, and critical safety information to empower researchers in their use of this important synthetic building block. For applications requiring precise solubility values, the experimental methods outlined herein are strongly recommended.

References

A Comprehensive Technical Guide to the Theoretical Calculation of 1-Naphthyl Trifluoromethanesulfonate Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl trifluoromethanesulfonate, a member of the aryl triflate family, is a pivotal intermediate in organic synthesis, valued for the exceptional leaving group ability of its triflate moiety. This reactivity is exploited in numerous carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules and pharmaceutical agents. A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions and designing novel synthetic pathways. This technical guide provides a comprehensive framework for conducting theoretical calculations on the this compound structure, leveraging Density Functional Theory (DFT) to elucidate its geometric and electronic characteristics. We will delve into the rationale behind computational strategy selection, present a detailed protocol for geometry optimization and vibrational analysis, and explore the interpretation of key quantum chemical descriptors.

Introduction: The Significance of this compound

This compound (C₁₁H₇F₃O₃S) is an organic compound featuring a naphthalene core bonded to a trifluoromethanesulfonate (triflate) group through an oxygen atom. The triflate group is a superior leaving group, rendering the C-O bond susceptible to cleavage and facilitating a wide array of nucleophilic substitution and transition-metal-catalyzed coupling reactions. This reactivity profile makes aryl triflates, including the 1-naphthyl derivative, indispensable tools in modern synthetic chemistry.

Theoretical calculations provide a powerful lens through which to examine the molecule's intrinsic properties, offering insights that complement experimental data. By modeling the structure at the quantum mechanical level, we can predict bond lengths, bond angles, dihedral angles, and electronic features such as orbital energies and charge distributions. This information is invaluable for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Foundational Principles: Selecting the Appropriate Theoretical Framework

The accuracy of theoretical calculations is critically dependent on the chosen computational method and basis set. For a molecule like this compound, which contains a conjugated π-system and highly electronegative fluorine atoms, Density Functional Theory (DFT) presents a balanced approach, offering a good compromise between computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to traditional wave-function-based methods that deal with the complexities of the many-electron wavefunction.

For the study of aryl triflates, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated robust performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules. More recent functionals, such as the M06-2X, can also provide excellent results, particularly for systems where non-covalent interactions are important.

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation. For a molecule containing second and third-row elements like sulfur and fluorine, a Pople-style basis set such as 6-311+G(d,p) is a suitable starting point.

Let's break down this nomenclature:

-

6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

-

+ : Indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, crucial for anions and systems with lone pairs.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.

The choice of a particular DFT functional and basis set should always be justified and, if possible, benchmarked against experimental data or higher-level calculations for similar systems.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a theoretical investigation of the this compound structure.

Caption: A generalized workflow for the theoretical calculation of molecular structures.

Step 1 & 2: Building the Initial Structure and Creating the Input File

The first step is to construct an initial 3D guess of the this compound structure. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the optimization algorithm will refine it.

Once the initial structure is built, an input file for the quantum chemistry software (e.g., Gaussian) is created. This file specifies the atomic coordinates, the charge of the molecule (0 for neutral), the spin multiplicity (1 for a singlet ground state), the desired level of theory (e.g., B3LYP/6-311+G(d,p)), and the type of calculation (optimization followed by frequency analysis).

Step 3: Geometry Optimization

The geometry optimization calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. This process is iterative, and the calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Step 4: Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

-

Thermochemical Data: The frequency calculation provides valuable thermochemical data, including the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also allows for the prediction of the infrared (IR) and Raman spectra.

Interpreting the Results: From Numbers to Chemical Insight

The output file from a successful calculation contains a wealth of information. The key is to extract and interpret the data that provides meaningful chemical insights.

Structural Parameters

The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, to validate the computational model.

Table 1: Key Computational Parameters for this compound

| Parameter | Recommended Value/Method | Rationale |

| Software | Gaussian, ORCA, Q-Chem | Widely used and validated quantum chemistry packages. |

| Functional | B3LYP | A robust hybrid functional for organic molecules. |

| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and cost. |

| Calculation Type | Opt, Freq | Geometry optimization followed by frequency calculation. |

| Solvation Model | PCM (Polarizable Continuum Model) | Can be included to model the effect of a solvent. |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Caption: A simplified representation of the HOMO-LUMO energy gap.

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and core orbitals. This allows for the calculation of atomic charges and the investigation of hyperconjugative interactions, which can reveal important details about bonding and stability. For instance, NBO analysis can quantify the electron-withdrawing effect of the triflate group on the naphthalene ring.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

Conclusion: A Powerful Tool for Chemical Discovery

Theoretical calculations, particularly using DFT, offer a powerful and insightful approach to understanding the structure and properties of this compound. By following a systematic and well-justified computational protocol, researchers can gain a deeper understanding of this important synthetic intermediate, which can aid in the design of new reactions and the development of novel molecules with desired properties. The synergy between computational and experimental chemistry is a cornerstone of modern chemical research, and the methods outlined in this guide provide a solid foundation for such collaborative endeavors.

Introduction: The Synthetic Utility and Inherent Risks of 1-Naphthyl Trifluoromethanesulfonate

An In-depth Technical Guide to the Safe Handling of 1-Naphthyl Trifluoromethanesulfonate

This compound (also known as 1-naphthyl triflate) is a versatile reagent widely employed in modern organic synthesis. Its utility is primarily derived from the trifluoromethanesulfonate (-OTf) group, which functions as an exceptional leaving group. This property makes it a valuable precursor in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille couplings.[1][2] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

While indispensable in the laboratory, the high reactivity of this compound necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.

Section 1: Hazard Identification and Classification

The primary operational risk associated with this compound is its corrosive nature. Based on aggregated GHS data, it is classified as a substance that can cause severe skin burns and serious eye damage.[4] The causality behind this is its reactivity; upon contact with moisture (such as on skin or in the eyes), it can hydrolyze, potentially releasing trifluoromethanesulfonic acid, a superacid, which contributes to its corrosive effects.

Table 1: GHS Hazard Summary for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[4] | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[4] |

Note: Some suppliers may use the less severe H315 (Causes skin irritation) and H319 (Causes serious eye irritation) classifications.[5] However, adhering to the more stringent classification (H314/H318) represents a best practice for ensuring personnel safety.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection by exhausting hazardous vapors or dusts away from the user's breathing zone. The workspace should also be equipped with readily accessible and tested eyewash stations and safety showers.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the corrosive nature of the compound. The following ensemble provides the necessary level of protection for routine handling.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of severe eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during operations with a higher splash potential.[5][7]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them using the proper technique to avoid contaminating the skin. Contaminated gloves should be disposed of immediately.[5]

Caption: Required PPE for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to disciplined laboratory practice is the most effective way to prevent exposure.

Handling

-

Work Area: Designate a specific area within the fume hood for handling the reagent.

-

Avoid Dust Generation: this compound is a solid. Handle it gently to avoid creating airborne dust.

-

Dispensing: Use a spatula or other appropriate tool for transfers. Never use bare hands.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Remove contaminated clothing immediately.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Storage

-

Container: Keep the compound in its original, tightly sealed container.[5][8]

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or glovebox with an inert atmosphere to protect it from moisture, which can cause degradation.[6][7]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive or reactive chemicals.[6][8]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5][9] |

| Inhalation | Move the victim to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Spill Response

A calm and systematic response to a spill is essential to prevent further contamination or injury.

Caption: Decision workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

Waste Collection

This compound and any materials contaminated with it (e.g., absorbent materials from spills, used gloves) must be disposed of as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix this waste with other waste streams unless compatibility is confirmed.

Deactivation of Residual Reagent

For small residual amounts in reaction flasks, a quenching protocol is a necessary pre-disposal step. This procedure must be performed with extreme caution in a fume hood. The principle is to slowly and controllably react the triflate with a less reactive alcohol before final neutralization.[7]

Protocol: Quenching Residual this compound

-

Preparation: Ensure the reaction flask containing the residual triflate is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath.

-

Dilution: Add an anhydrous, inert solvent (e.g., toluene or THF) to dilute the residue. This helps to manage the heat generated during quenching.[7]

-

Initial Quenching: While stirring vigorously, slowly add isopropyl alcohol dropwise via an addition funnel. Isopropyl alcohol is less reactive than water and allows for a more controlled reaction.[7]

-

Final Quenching: After the addition of isopropanol is complete and any initial exotherm has subsided, slowly and carefully add deionized water to the mixture.

-

Neutralization: Check the pH of the aqueous layer. If acidic, slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7). Be cautious, as this will generate CO2 gas.

-

Disposal: The final neutralized aqueous and organic mixture should be transferred to a labeled hazardous waste container for collection by a licensed disposal service.[7]

Section 6: Physicochemical Data

Table 2: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99747-74-7 | [4][10] |

| Molecular Formula | C₁₁H₇F₃O₃S | [4][10] |

| Molecular Weight | 276.23 g/mol | [4][10] |

| Appearance | Solid | - |

| Boiling Point | 343.8 °C at 760 mmHg (Predicted) | [11] |

| Flash Point | 161.7 °C (Predicted) | [11] |

References

- 1. nbinno.com [nbinno.com]

- 2. Naphthalen-1-yl trifluoromethanesulfonate [myskinrecipes.com]

- 3. scite.ai [scite.ai]

- 4. This compound | C11H7F3O3S | CID 378884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. scbt.com [scbt.com]

- 11. lookchem.com [lookchem.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1-Naphthyl Trifluoromethanesulfonate in Palladium-Catalyzed Suzuki Coupling Reactions

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of 1-Naphthyl trifluoromethanesulfonate as a highly effective electrophilic partner in this transformation. Aryl triflates, derived from readily available phenols, offer a potent alternative to traditional aryl halides, often exhibiting comparable or superior reactivity.[3][4] We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols for both the synthesis of the triflate and its subsequent use in Suzuki coupling, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate advanced coupling strategies into their synthetic workflows.

Introduction: The Strategic Advantage of Aryl Triflates

While aryl halides have long been the workhorses of Suzuki coupling, aryl trifluoromethanesulfonates (triflates) have emerged as powerful electrophiles. Their utility stems from several key advantages:

-

Accessibility: Aryl triflates are easily prepared from their corresponding phenols, which are often more commercially available or synthetically accessible than the analogous halides.[3] The synthesis of this compound from inexpensive 1-Naphthol is a prime example of this strategic advantage.[5]

-